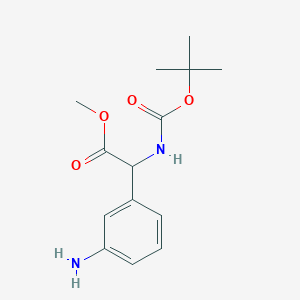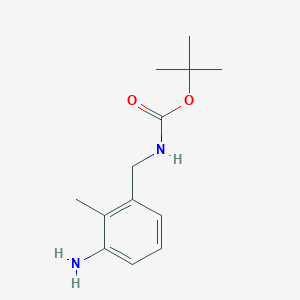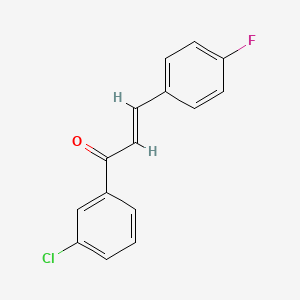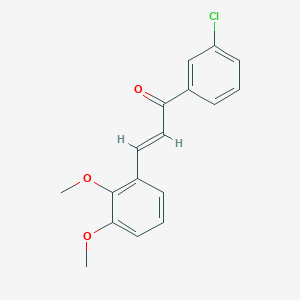
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate
Übersicht
Beschreibung
Methyl 2-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)acetate, also known as Boc-L-phenylalanine methyl ester, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used as a building block in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis of tert-Butyloxycarbonyl Group
The tert-butyloxycarbonyl (Boc) group is crucial for the protection of amino groups in peptide synthesis. Ehrlich-Rogozinski (1974) developed a method for the quantitative cleavage and determination of the Boc group from N-blocked amino acids and peptides. This approach uses perchloric acid in acetic acid for cleavage, followed by back titration with sodium methylate, facilitating rapid and simple quantification of the tert-butyloxycarbonylderivative (Ehrlich-Rogozinski, 1974).
Synthesis and Transformations
Baš et al. (2001) described the preparation of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its reactions with various amines to produce substitution products. This work showcases the compound's versatility in synthesizing novel amino acid derivatives, which could be crucial for developing new peptides and related molecules (Baš et al., 2001).
Conformational Studies
The conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was studied by Ejsmont et al. (2007) through X-ray diffraction and DFT calculations. Their findings provide insights into the structural preferences of peptides containing the tert-butoxycarbonyl group, which is essential for understanding peptide behavior in biological systems (Ejsmont et al., 2007).
Polymer Synthesis
Gao, Sanda, and Masuda (2003) investigated the synthesis and polymerization of amino acid-derived acetylene monomers protected with the tert-butoxycarbonyl group. Their research contributes to the field of polymer science by offering a method to create novel polyacetylenes with potential applications in materials science (Gao et al., 2003).
Radical Cyclization
Crich and Hao (1997) demonstrated the generation and cyclization of acyl radicals from thiol esters under tin-free conditions. Their work includes the synthesis of 2-(2-((tert-butyloxycarbonyl)amino)phenyl)ethyl mercaptan, outlining a novel pathway for synthesizing complex molecules from simpler precursors, highlighting the Boc group's role in synthetic organic chemistry (Crich & Hao, 1997).
Eigenschaften
IUPAC Name |
methyl 2-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-6-5-7-10(15)8-9/h5-8,11H,15H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWIXCXPTGPDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(Quinolin-2-YL)ethyl)pyrrolo[1,2-D][1,2,4]triazin-1(2H)-one](/img/structure/B3110426.png)





![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)
![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)





![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)